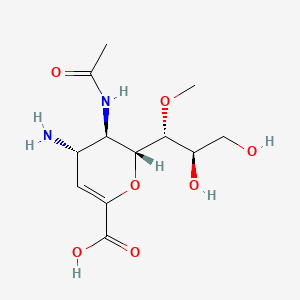
Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride: is a deuterated analog of bis(2-chloroethyl)amine hydrochloride. This compound is often used in scientific research due to its unique properties, including its stability and reactivity. It is a colorless to white crystalline powder that is soluble in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride typically involves the reaction of deuterated ethylene oxide with ammonia, followed by chlorination. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the chlorination process.
Industrial Production Methods: In industrial settings, the production of bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride may involve large-scale chlorination reactors and continuous flow systems to ensure efficient and consistent production. The use of deuterated starting materials is crucial to maintain the deuterium labeling in the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution: Products include various substituted amines.
Oxidation: Products can include aldehydes, ketones, or carboxylic acids.
Reduction: Products are typically primary or secondary amines.
科学的研究の応用
Chemistry: Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride is used as a building block in the synthesis of more complex molecules. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy studies to trace reaction pathways and mechanisms.
Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on DNA and proteins. It serves as a model compound for understanding the mechanisms of action of chemotherapeutic agents.
Industry: In the industrial sector, bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride is used in the production of polymers and other materials that require precise deuterium labeling for analytical purposes.
作用機序
The mechanism of action of bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride involves the formation of highly reactive intermediates that can alkylate DNA and proteins. This alkylation process disrupts the normal function of these biomolecules, leading to cell death. The compound targets nucleophilic sites in DNA, such as the N7 position of guanine, resulting in cross-linking and strand breaks.
類似化合物との比較
Bis(2-chloroethyl)amine hydrochloride: The non-deuterated analog, commonly used in similar applications.
Sulfur mustard (bis(2-chloroethyl) sulfide): A related compound with similar alkylating properties but containing sulfur instead of nitrogen.
Nitrogen mustards (e.g., mechlorethamine): Compounds with similar structures and mechanisms of action, used in chemotherapy.
Uniqueness: The deuterium labeling in bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride provides unique advantages in research, particularly in NMR spectroscopy, where it helps in tracing reaction mechanisms and studying molecular interactions without interference from hydrogen signals.
特性
IUPAC Name |
2-chloro-N-(2-chloroethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,3D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDZDFSUDFLGMX-HAFGEVJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NCCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)NCCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine](/img/structure/B566089.png)

![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)
![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)




![(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B566104.png)
